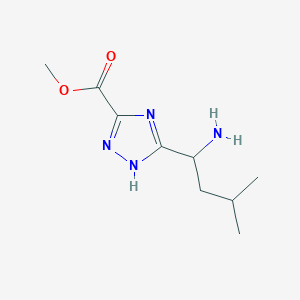

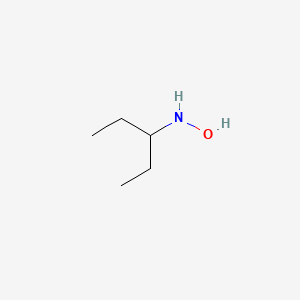

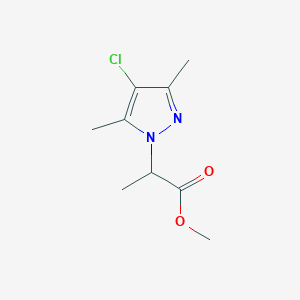

N-(pentan-3-yl)hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(pentan-3-yl)hydroxylamine, also known as PON, is a chemical compound that has gained attention in scientific research due to its potential as a versatile reagent in organic synthesis and as a potent inhibitor of enzymes involved in oxidative stress.

科学的研究の応用

N–O Bond Cleavage and Synthesis Applications

- The study by Venugopal et al. (2008) discusses the reaction of N,O-bis(trimethylsilyl)hydroxylamine with potassium hydride in pentane, leading to N-O bond cleavage and showcasing its potential in synthesis applications. This work highlights the chemical reactivity of hydroxylamine derivatives and their use in generating complex inorganic compounds, which could be essential in material science and catalysis (Venugopal, Willner, & Mitzel, 2008).

Atmospheric Chemistry and Environmental Science

- Research by Aschmann, Arey, and Atkinson (2003) and Reisen et al. (2005) explores the kinetics and products of gas-phase reactions involving hydroxyl radicals with hydrocarbons, including the production of hydroxycarbonyls. These studies are crucial for understanding atmospheric chemistry, pollutant formation, and the environmental impact of organic compounds (Aschmann, Arey, & Atkinson, 2003); (Reisen, Aschmann, Atkinson, & Arey, 2005).

Post-synthetic Modification and Material Properties

- Abdelhameed et al. (2013) describe the post-synthetic covalent modification of a metal-organic framework with hydroxylamine derivatives, demonstrating the application of these chemicals in designing near-infrared light-emitting materials. This research contributes to the development of new materials for optical and electronic devices (Abdelhameed, Carlos, Silva, & Rocha, 2013).

Hydroxylamines in Organic Synthesis

- The synthesis and handling of N,O-Bis(trimethylsilyl)hydroxylamine, as discussed by Johnson and Hoffman (2001), provide a foundational understanding of hydroxylamine derivatives' roles in organic synthesis, especially in forming isocyanates, hydroxamic acids, and oximes. This work underlines the versatility of hydroxylamines in synthetic organic chemistry (Johnson & Hoffman, 2001).

Energy Storage and N-Doping

- Chang et al. (2013) demonstrate the use of hydroxylamine as a reductant in preparing N-doped graphene hydrogels for high-performance energy storage, illustrating hydroxylamine derivatives' utility in materials science and engineering. This research shows the potential of hydroxylamine derivatives in enhancing the electrical properties of graphene-based materials for energy storage applications (Chang, Han, Yuan, Fu, Liu, & Li, 2013).

Safety and Hazards

生化学分析

Biochemical Properties

N-(pentan-3-yl)hydroxylamine plays a significant role in biochemical reactions. It has been shown to be a potent nucleophile for the reactivation of tabun-inhibited acetylcholinesterase (AChE), a key enzyme in the nervous system . The compound interacts with AChE, facilitating the reactivation process more effectively than typical oxime drugs .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with AChE. By reactivating tabun-inhibited AChE, this compound can potentially influence cell signaling pathways and cellular metabolism, particularly in nerve cells where AChE plays a crucial role .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as AChE. It acts as a nucleophile, attacking the phosphorus center of the tabun-conjugated AChE, thereby facilitating the reactivation of the enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully explored. Its effectiveness in reactivating tabun-inhibited AChE suggests potential stability and long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are currently lacking, its role in reactivating AChE suggests that it could have significant effects at varying dosages .

Metabolic Pathways

The metabolic pathways involving this compound are not fully understood. Given its interaction with AChE, it may be involved in pathways related to neurotransmission .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are areas that require further research. Its interaction with AChE suggests it may be transported to sites where this enzyme is present .

Subcellular Localization

The subcellular localization of this compound is another area that warrants further investigation. Given its interaction with AChE, it may be localized to regions of the cell where this enzyme is active .

特性

IUPAC Name |

N-pentan-3-ylhydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(4-2)6-7/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEFQYHCCMKEOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

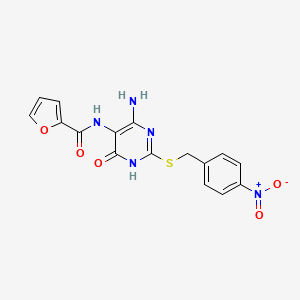

![Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2527940.png)

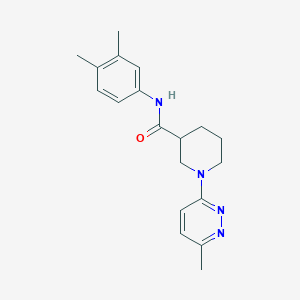

![2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2527945.png)

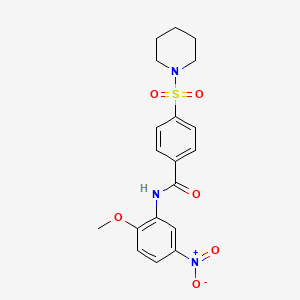

![1-[(3Ar,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2527946.png)

![2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2527949.png)

![N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2527953.png)